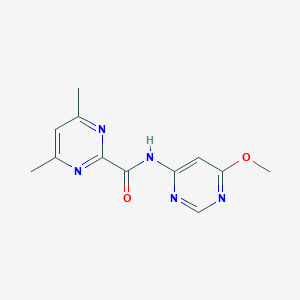
N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is a synthetic organic compound characterized by its unique pyrimidine-based structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethylpyrimidine-2-carboxylic acid and 6-methoxypyrimidine-4-amine.
Coupling Reaction: The carboxylic acid group of 4,6-dimethylpyrimidine-2-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 6-methoxypyrimidine-4-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the pyrimidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-Methoxypyrimidin-2-yl)-4,6-dimethylpyrimidine-2-carboxamide
- N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-sulfonamide
- N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-thioamide
Uniqueness
N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential for innovative solutions in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-4-8(2)16-11(15-7)12(18)17-9-5-10(19-3)14-6-13-9/h4-6H,1-3H3,(H,13,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNWZPHUBFSRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC(=NC=N2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













